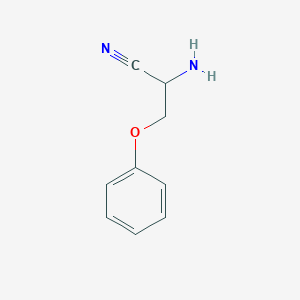

2-Amino-3-phenoxypropanenitrile

概览

描述

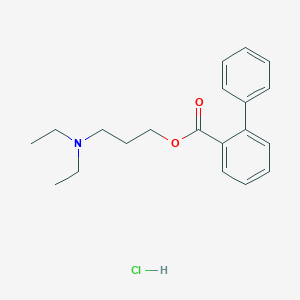

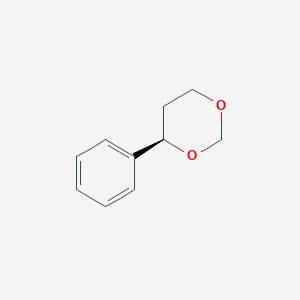

2-Amino-3-phenoxypropanenitrile is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. It is a white to off-white powder that is soluble in water and organic solvents. This compound is also known by its IUPAC name, 2-amino-3-phenoxypropanenitrile, and has a molecular formula of C10H11NO2.

作用机制

The mechanism of action of 2-Amino-3-phenoxypropanenitrile is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in cells.

生化和生理效应

2-Amino-3-phenoxypropanenitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have herbicidal activity and can inhibit the growth of weeds.

实验室实验的优点和局限性

The advantages of using 2-Amino-3-phenoxypropanenitrile in lab experiments include its relatively simple synthesis method and its potential applications in various fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

未来方向

There are several future directions for the study of 2-Amino-3-phenoxypropanenitrile. One potential direction is the further investigation of its potential as an anti-cancer agent and anti-inflammatory agent. Another potential direction is the development of new herbicides and plant growth regulators based on this compound. Additionally, the use of 2-Amino-3-phenoxypropanenitrile as a building block for the synthesis of new materials could also be explored.

科研应用

2-Amino-3-phenoxypropanenitrile has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent.

In agriculture, 2-Amino-3-phenoxypropanenitrile has been investigated for its potential as a herbicide due to its ability to inhibit the growth of weeds. It has also been studied for its potential as a plant growth regulator.

In material science, 2-Amino-3-phenoxypropanenitrile has been investigated for its potential as a building block for the synthesis of new materials such as polymers and nanoparticles.

性质

CAS 编号 |

110888-09-0 |

|---|---|

产品名称 |

2-Amino-3-phenoxypropanenitrile |

分子式 |

C9H10N2O |

分子量 |

162.19 g/mol |

IUPAC 名称 |

2-amino-3-phenoxypropanenitrile |

InChI |

InChI=1S/C9H10N2O/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8H,7,11H2 |

InChI 键 |

DNEJZDBNECLGQF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCC(C#N)N |

规范 SMILES |

C1=CC=C(C=C1)OCC(C#N)N |

同义词 |

Propanenitrile, 2-amino-3-phenoxy- |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)